2,3,4,5,6-Pentachlorotoluene

Toxicology Environmental Health Risk Assessment

2,3,4,5,6-Pentachlorotoluene (PCT, CAS 877-11-2) is a fully ring-chlorinated derivative of toluene with the molecular formula C₇H₃Cl₅ and a molecular weight of 264.4 g/mol. It exists as a white solid at room temperature with a melting point of 224.8 °C and a boiling point of approximately 301 °C.

Molecular Formula C7H3Cl5
Molecular Weight 264.4 g/mol
CAS No. 877-11-2
Cat. No. B165444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentachlorotoluene
CAS877-11-2
Synonyms2,3,4,5,6-Pentachloromethylbenzene, Benzopentachloride
Molecular FormulaC7H3Cl5
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
InChIKeyAVSIMRGRHWKCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentachlorotoluene (CAS 877-11-2): A Fully Ring-Chlorinated Toluene Derivative for Analytical and Toxicological Research


2,3,4,5,6-Pentachlorotoluene (PCT, CAS 877-11-2) is a fully ring-chlorinated derivative of toluene with the molecular formula C₇H₃Cl₅ and a molecular weight of 264.4 g/mol [1]. It exists as a white solid at room temperature with a melting point of 224.8 °C and a boiling point of approximately 301 °C [2]. The compound is characterized by extremely low aqueous solubility (0.028 g·m⁻³ at 25 °C) [3] and a high octanol-water partition coefficient (Log Kow = 5.62 experimental; 4.31–5.76 estimated) [4], conferring strong lipophilicity and potential for environmental persistence and bioaccumulation. PCT is commercially available as a reference standard and is used in analytical chemistry as an internal standard for chlorinated hydrocarbon analysis [5].

Why 2,3,4,5,6-Pentachlorotoluene Cannot Be Interchanged with Less Chlorinated or Halogenated Analogs in Research and Industrial Applications


The five chlorine atoms on the aromatic ring of 2,3,4,5,6-pentachlorotoluene confer a unique combination of physicochemical properties—including drastically reduced aqueous solubility, elevated Log Kow, and distinct reactivity—that are not shared by its partially chlorinated or halogen-substituted analogs. For instance, the fully ring-chlorinated structure necessitates significantly higher temperatures for nucleophilic substitution reactions compared to tetrachlorobenzenes [1]. Furthermore, comparative toxicological studies reveal a 10-fold difference in no-observable-adverse-effect level (NOAEL) between pentachlorotoluene and its brominated counterpart, pentabromotoluene [2]. These differences have direct implications for experimental design, analytical method validation, and environmental fate modeling; substituting a less chlorinated toluene derivative will yield non-comparable results. The following quantitative evidence substantiates why this specific compound must be selected over close structural analogs.

Quantitative Differentiation of 2,3,4,5,6-Pentachlorotoluene: Comparative Evidence for Scientific Selection


In Vivo Subchronic Toxicity NOAEL: 10-Fold Higher Tolerability Versus Pentabromotoluene (PBT) in Rat Model

In a 91-day subchronic dietary toxicity study in rats, the no-observable-adverse-effect level (NOAEL) for pentachlorotoluene (PCT) was determined to be 50 ppm in the diet, equivalent to 3.5 mg/kg body weight/day [1]. In contrast, the NOAEL for the structurally analogous brominated compound pentabromotoluene (PBT) was 5.0 ppm (0.35 mg/kg b.w./day) [1]. This represents a 10-fold higher tolerated dose for PCT compared to its brominated counterpart under identical experimental conditions. Mild dose-dependent histopathological changes were observed in the thyroid, liver, and kidney of rats fed both PCT and PBT diets, with male rats exhibiting greater susceptibility than females [1].

Toxicology Environmental Health Risk Assessment

Nucleophilic Fluorodechlorination Reactivity: Elevated Temperature Requirement Versus Tetrachlorobenzenes

In sulpholan (tetramethylene sulphone) with potassium fluoride as the fluorinating agent, fluorodechlorination of 1,2,3,4- and 1,2,3,5-tetrachlorobenzenes proceeded readily at 250 °C [1]. In contrast, under identical solvent and reagent conditions, fluorodechlorination of 2,3,4,5,6-pentachlorotoluene required an elevated temperature of 270 °C to proceed readily [1]. Individual rate constants for the formation and decomposition of fluorochloroarenes were isolated, and their values were discussed in terms of the electronic effects of the substituents [1].

Synthetic Chemistry Fluorination Reactivity

Aqueous Solubility at 25 °C: Over 800-Fold Lower Than 2,4,5-Trichlorotoluene

At 25 °C, the aqueous solubility of 2,3,4,5,6-pentachlorotoluene was measured as 0.028 ± 0.001 g·m⁻³ using a generator-column technique with GC analysis [1]. By comparison, the aqueous solubility of 2,4,5-trichlorotoluene—the next most chlorinated toluene analog in the study—was 2.33 ± 0.22 g·m⁻³ [1]. This represents an 83-fold reduction in solubility. Relative to 2,4-dichlorotoluene (26.2 ± 2.1 g·m⁻³), pentachlorotoluene exhibits a >930-fold lower aqueous solubility [1].

Environmental Fate Solubility QSAR

Octanol-Water Partition Coefficient (Log Kow): Higher Lipophilicity Than Tetrachlorobenzenes and Less Chlorinated Toluenes

The experimental Log Kow for pentachlorotoluene is reported as 5.62 (BioByte, 1995) , with an additional experimental value of 4.31 [1]. Computed estimates include XLogP3-AA = 5.4 [2] and ACD/LogP = 5.06 . In contrast, 1,2,4,5-tetrachlorobenzene has a Log Kow of approximately 4.6, and 1,2,3,4-tetrachlorobenzene has a Log Kow of approximately 4.5 [3]. This 0.5–1.0 unit increase corresponds to a 3- to 10-fold higher octanol-water partition ratio, indicating significantly greater lipophilicity and bioaccumulation potential for PCT .

Bioaccumulation Environmental Chemistry QSAR

Sediment Concentration Ranking: Higher Average Abundance Than Hexachlorobenzene and Other Chlorotoluenes in Coastal Sediments

In a survey of 22 chlorobenzene compounds (CBs) in surface sediments from the Maowei Sea, Guangxi, China, the average concentrations of detected CBs ranked as follows: 2,3,4,5,6-pentachlorotoluene > hexachlorobenzene, 2-chlorotoluene, 3-chlorotoluene, and 2,3-dichlorotoluene > 2,4-dichlorotoluene > 4-chlorotoluene > pentachlorobenzene [1]. The overall average concentration of total CBs was 15.3 ng·g⁻¹ (range 2.5–61.5 ng·g⁻¹) [1].

Environmental Monitoring Sediment Analysis Persistent Organic Pollutants

Analytical Utility as Internal Standard: Validated Use in Dual-Column GC for Chlorinated Hydrocarbon Analysis

Pentachlorotoluene (PCT) has been validated and is routinely employed as one of two internal standards for the automatic calibration of retention times in dual-column gas chromatography (GC) analysis of chlorinated hydrocarbons (CHCs) [1]. The method, which also uses decachlorobiphenyl (DCB) as a second internal standard, enables automatic and accurate calibration of retention times for CHCs based on relative retention indices [1]. This validated analytical application distinguishes PCT from other chlorotoluenes that are not established as internal standards for this specific purpose .

Analytical Chemistry Gas Chromatography Method Validation

Validated Research and Industrial Applications for 2,3,4,5,6-Pentachlorotoluene Based on Quantitative Evidence


In Vivo Toxicology Studies of Halogenated Aromatic Hydrocarbons

Based on the 10-fold higher subchronic oral NOAEL of PCT (3.5 mg/kg b.w./day) compared to pentabromotoluene (0.35 mg/kg b.w./day) in rat models [1], this compound serves as a critical comparator in studies evaluating the relative toxicity of chlorinated versus brominated aromatic hydrocarbons. Researchers investigating halogen-dependent toxicodynamics should prioritize PCT as the chlorinated benchmark.

Environmental Fate Modeling and Sediment Contaminant Monitoring

The extremely low aqueous solubility (0.028 g·m⁻³ at 25 °C) [2] and high Log Kow (4.31–5.62) of PCT, coupled with its documented dominance over hexachlorobenzene in marine sediment concentration rankings [3], make this compound a high-priority target for environmental monitoring programs and a required parameter in multimedia fate models for persistent organic pollutants.

Fluorination Reaction Optimization and Kinetic Studies

The documented requirement for a 20 °C higher reaction temperature (270 °C vs. 250 °C) for fluorodechlorination of PCT compared to tetrachlorobenzenes under identical conditions (KF in sulpholan) [4] provides a well-defined experimental system for studying substituent electronic effects on nucleophilic aromatic substitution kinetics. This quantitative reactivity difference enables direct comparative mechanistic investigations.

Gas Chromatography Method Development and Validation for Chlorinated Hydrocarbons

PCT is an established internal standard for automatic retention time calibration in dual-column GC analysis of chlorinated hydrocarbons in environmental samples [5]. Analytical laboratories developing or validating methods for CHC quantification in water, soil, or sediment should procure certified PCT reference standards to ensure method accuracy and comparability with published protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5,6-Pentachlorotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.